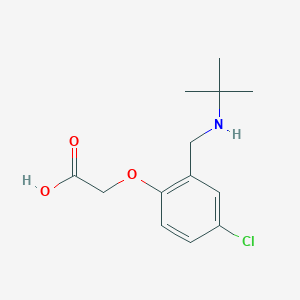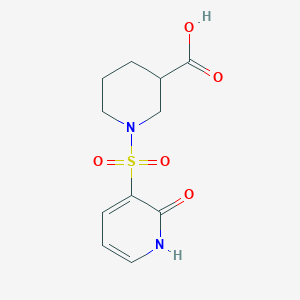
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline ring system with a methyl group and an aldehyde functional group, making it a versatile compound in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring system. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed:
Oxidation: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-methanol
Substitution: Various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a neuroprotective agent and its role in treating neurodegenerative diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound exhibits neuroprotective properties by scavenging free radicals and inhibiting glutamate-induced excitotoxicity.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Comparación Con Compuestos Similares
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar ring structure but lacks the methyl and aldehyde groups. It is less versatile in chemical reactions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the functional groups.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of a methyl group, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-methyl-3,4-dihydro-2H-quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-5,8,10H,6-7H2,1H3 |
Clave InChI |
OWTUGEIBYRLGNV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CCC2=CC=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


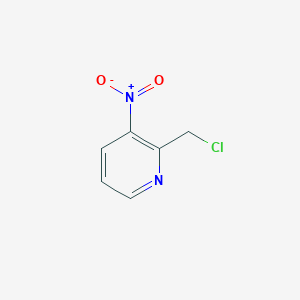


![2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine](/img/structure/B13004615.png)
![Methyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13004635.png)
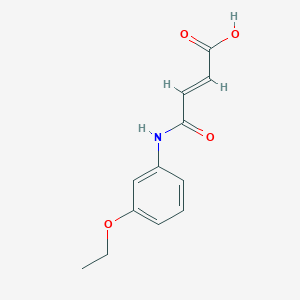
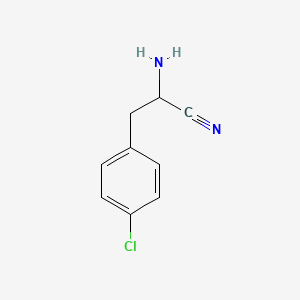
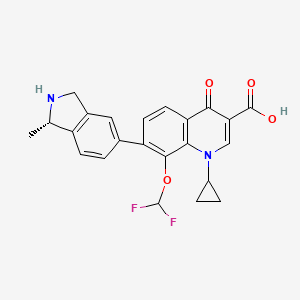
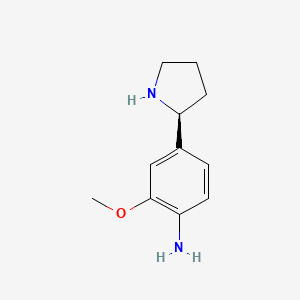
![Rel-(1R,3r,5S)-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13004662.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13004665.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
